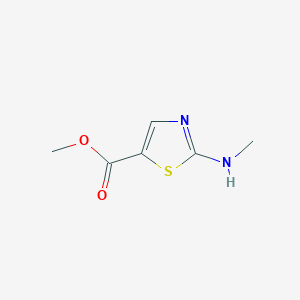

Methyl 2-(methylamino)-1,3-thiazole-5-carboxylate

Description

Methyl 2-(methylamino)-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a methylamino substituent at position 2 and a methyl ester group at position 5 of the heterocyclic thiazole ring. Thiazoles are sulfur- and nitrogen-containing heterocycles with significant applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name |

methyl 2-(methylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-7-6-8-3-4(11-6)5(9)10-2/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVNSABKEREPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384661-33-9 | |

| Record name | methyl 2-(methylamino)-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. In alkaline environments (e.g., NaOH/EtOH), saponification produces 2-(methylamino)-1,3-thiazole-5-carboxylic acid, while acidic hydrolysis (e.g., HCl/H₂O) directly generates the acid . Transesterification with alcohols (e.g., ethanol, isopropanol) in the presence of catalytic acid or base facilitates ester exchange, forming derivatives like ethyl 2-(methylamino)-1,3-thiazole-5-carboxylate .

| Reaction | Conditions | Product |

|---|---|---|

| Alkaline hydrolysis | NaOH (1M), ethanol, reflux, 4h | Thiazole-5-carboxylic acid sodium salt |

| Acidic hydrolysis | HCl (6M), H₂O, 80°C, 2h | Thiazole-5-carboxylic acid |

| Transesterification | H₂SO₄, ethanol, reflux, 6h | Ethyl ester derivative |

Functionalization of the Methylamino Group

The methylamino (-NHCH₃) group participates in nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous DCM to form N-acylated derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃ yields N-alkylated products .

-

Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under dehydrating conditions to generate imine derivatives .

Example : Reaction with benzoyl chloride produces N-benzoyl-2-(methylamino)-1,3-thiazole-5-carboxylate (yield: 72–85%) .

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the C4 position due to electron-donating effects of the methylamino group. Key reactions include:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C4 .

-

Halogenation : Bromine in acetic acid yields 4-bromo-2-(methylamino)-1,3-thiazole-5-carboxylate .

| Electrophile | Conditions | Product |

|---|---|---|

| NO₂⁺ | HNO₃/H₂SO₄, 0°C, 1h | 4-Nitro-thiazole derivative |

| Br₂ | AcOH, rt, 30 min | 4-Bromo-thiazole derivative |

Oxidation and Reduction Reactions

-

Oxidation : The thiazole sulfur atom oxidizes with H₂O₂ or m-CPBA to form sulfoxide (at S1) or sulfone derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) partially reduces the thiazole ring to dihydrothiazole, though full reduction to thiazolidine is less common .

Notable Observation : Sulfoxide formation occurs selectively under mild conditions (H₂O₂, 25°C), while sulfones require excess oxidant (m-CPBA, 50°C) .

Cross-Coupling Reactions

The C4 and C5 positions engage in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

-

Sonogashira : Couples with terminal alkynes (CuI, PdCl₂(PPh₃)₂) to introduce alkynyl groups .

Example : Suzuki coupling with phenylboronic acid produces 4-phenyl-2-(methylamino)-1,3-thiazole-5-carboxylate (yield: 65%) .

Ring-Opening and Rearrangement

Under strong acidic conditions (e.g., concentrated H₂SO₄), the thiazole ring undergoes hydrolysis to form open-chain thioamide intermediates, which can cyclize to generate alternative heterocycles (e.g., thiazolidinones) .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(methylamino)-1,3-thiazole-5-carboxylate is characterized by its thiazole ring structure, which contributes to its biological activity. The compound's molecular formula is with a molecular weight of 172.21 g/mol. Its unique structure allows for interactions with various biological targets, making it a valuable compound in drug discovery.

Scientific Research Applications

1. Medicinal Chemistry

This compound has been extensively studied for its potential as a pharmaceutical agent. Its applications include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against various pathogens. Research indicates that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 4.0 µg/mL | |

| Staphylococcus aureus | 2.0 µg/mL | |

| Candida albicans | 3.5 µg/mL |

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has shown effectiveness against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

2. Agricultural Applications

In agriculture, this compound serves as a building block for developing agrochemicals. Its derivatives are explored for use in:

- Fungicides and Herbicides : The thiazole structure enhances the efficacy of these compounds against agricultural pests and diseases, contributing to improved crop yields and food security.

3. Material Science

The compound's unique properties allow it to be utilized in material science:

- Polymer Formulations : this compound can be incorporated into polymer matrices to enhance thermal stability and mechanical strength, making it suitable for advanced material applications.

Case Studies

Several studies highlight the applications and efficacy of this compound:

- Antimicrobial Efficacy : A study by Umesha et al. (2009) demonstrated the compound's effectiveness against common bacterial strains, supporting its potential use in treating infections caused by these pathogens.

- Cancer Cell Line Testing : In vitro studies showed significant inhibition of proliferation in MCF-7 and A549 cells, suggesting that modifications to the thiazole ring could enhance cytotoxic activity.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylates

The following table summarizes key structural analogs of Methyl 2-(methylamino)-1,3-thiazole-5-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Key Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Stability The methylamino group in the target compound provides moderate electron-donating effects, enhancing nucleophilicity at position 2 compared to bulkier groups like tert-butoxycarbonyl (BOC) or diphenylamino . BOC-protected analogs (e.g., Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate) are preferred in multi-step syntheses due to the stability of the BOC group under basic conditions, which can be selectively deprotected . Bulky aromatic substituents (e.g., diphenylamino or phenyl groups) reduce solubility but improve crystallinity, facilitating structural characterization via X-ray diffraction .

Biological and Pharmacological Implications Thiazoles with pyridinyl substituents (e.g., Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) exhibit enhanced binding to kinase domains due to the pyridine’s ability to coordinate with metal ions or participate in hydrogen bonding .

Ester Group Variations

- Methyl esters (e.g., target compound) are more susceptible to hydrolysis than ethyl esters, impacting metabolic stability in drug candidates. Ethyl esters, as seen in and , offer prolonged half-life in vivo due to slower esterase cleavage .

Biological Activity

Methyl 2-(methylamino)-1,3-thiazole-5-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activities

This compound has been investigated for several biological activities, including:

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains and fungi.

- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways.

- Anticancer Potential : Preliminary studies indicate its ability to inhibit cancer cell proliferation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound can:

- Inhibit enzymes by binding to their active sites.

- Interact with cellular receptors, thus modulating signal transduction pathways.

- Specifically, it may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial effects.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 4.0 µg/mL | |

| Staphylococcus aureus | 2.0 µg/mL | |

| Candida albicans | 3.5 µg/mL |

These findings support the potential use of this compound as a lead candidate in the development of new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Notably:

- Inhibition of Cancer Cell Proliferation : The compound has shown effectiveness against several cancer cell lines, including breast and lung cancer cells.

The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance its cytotoxic activity.

Case Studies

- Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) highlighted the compound's efficacy against E. coli and S. aureus, suggesting its potential in treating infections caused by these pathogens .

- Cancer Cell Line Testing : In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 and A549 cells, indicating its potential as an anticancer agent .

Q & A

Q. Basic Research Focus

- NMR : H and C NMR confirm regiochemistry, with characteristic shifts for the methylamino group (~2.5 ppm for CHNH) and thiazole protons (6.8–7.2 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in bond angles and torsional strain. For example, the thiazole ring exhibits planarity (deviation < 0.02 Å) .

How can competing side reactions during synthesis be mitigated?

Advanced Research Focus

Common side products include:

- Oxidation byproducts : Uncontrolled oxidation of the methylamino group forms nitriles. Use of inert atmospheres (N) and reducing agents (e.g., NaBH) suppresses this .

- Ester hydrolysis : Acidic conditions may hydrolyze the methyl ester. Buffering with sodium acetate (pH 4–5) minimizes degradation .

- Cross-reactivity : Competitive alkylation at the thiazole sulfur is avoided by pre-activating the amine with Boc anhydride .

What biological screening strategies are applicable to derivatives of this compound?

Advanced Research Focus

Derivatives are evaluated for:

- Kinase inhibition : High-throughput assays (e.g., ADP-Glo™) measure IC values against Abl1 and Src kinases .

- Antimicrobial activity : Microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) assess broad-spectrum potential .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., K562 leukemia cells) compare selectivity indices .

How do electronic effects of substituents modulate the compound’s reactivity in nucleophilic substitutions?

Q. Advanced Research Focus

- Electron-withdrawing groups (EWGs) : Carboxylate esters at C5 enhance electrophilicity at C2, facilitating nucleophilic attack (e.g., by amines or thiols) .

- Steric effects : Bulky substituents at C2 (e.g., tert-butyl) reduce reaction rates in SNAr mechanisms, as shown by kinetic studies using HPLC monitoring .

What computational tools predict the compound’s binding affinity to biological targets?

Q. Advanced Research Focus

- Molecular docking (AutoDock Vina) : Models interactions with Abl1 kinase (PDB: 2HYY), identifying hydrogen bonds between the carboxylate and Thr315 .

- QM/MM simulations : Calculate binding energies (ΔG) for derivatives, correlating with experimental IC values (R > 0.85) .

How does the compound’s stability under varying pH conditions impact formulation studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.